molecular formula C22H24N4O3S B11201847 4-amino-N~3~-benzyl-N~5~-(4-propoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(4-propoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201847
M. Wt: 424.5 g/mol
InChI Key: POXILVLWQMWMHJ-UHFFFAOYSA-N
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Description

4-Amino-n3-benzyl-n5-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n3-benzyl-n5-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino, benzyl, and propoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-n3-benzyl-n5-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Amino-n3-benzyl-n5-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-n3-benzyl-n5-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-n3-benzyl-n5-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide: A similar compound with a methyl group instead of a propoxy group.

    4-Amino-n3-benzyl-n5-[(4-ethoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide: Another analog with an ethoxy group.

Uniqueness

4-Amino-n3-benzyl-n5-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is unique due to the presence of the propoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C22H24N4O3S/c1-2-12-29-17-10-8-16(9-11-17)14-25-22(28)20-18(23)19(26-30-20)21(27)24-13-15-6-4-3-5-7-15/h3-11H,2,12-14,23H2,1H3,(H,24,27)(H,25,28)

InChI Key

POXILVLWQMWMHJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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